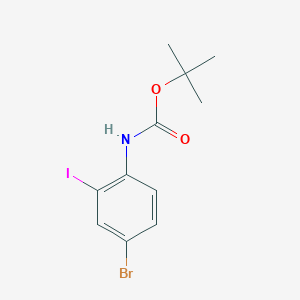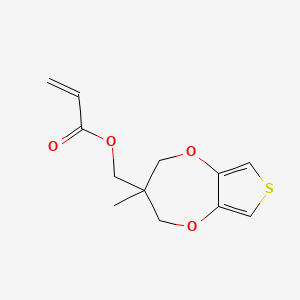
Methyltetrazine-OMs (methanesulfonate), 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyltetrazine-OMs (methanesulfonate), 95% is a powerful, synthetic compound that has been used in scientific research for a variety of applications. It is a highly reactive chemical that has been used in the synthesis of various compounds, as well as in the study of the biochemical and physiological effects of certain compounds.
Scientific Research Applications
Methyltetrazine-OMs (methanesulfonate), 95% has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, such as polymers, pharmaceuticals, and biopharmaceuticals. It has also been used in the study of the biochemical and physiological effects of certain compounds. In addition, it has been used in the development of new drugs and drug delivery systems.
Mechanism of Action
Methyltetrazine-OMs (methanesulfonate), 95% is a highly reactive compound that can interact with other molecules in a variety of ways. It can act as an oxidizing agent, reducing agent, or as an acid or base. It can also act as a catalyst in certain reactions, speeding up the reaction rate. In addition, it can be used to form covalent bonds between molecules, forming new molecules or changing the structure of existing molecules.
Biochemical and Physiological Effects
Methyltetrazine-OMs (methanesulfonate), 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of certain hormones, such as adrenaline, and to increase the activity of certain enzymes, such as tyrosine hydroxylase. In addition, it has been shown to have an effect on the metabolism of certain drugs, such as antidepressants, and to increase the absorption of certain drugs, such as aspirin.
Advantages and Limitations for Lab Experiments
Methyltetrazine-OMs (methanesulfonate), 95% has several advantages for use in laboratory experiments. It is a highly reactive compound that can be used to synthesize a variety of compounds. It is also a soluble compound, making it easy to use in a variety of applications. In addition, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. It is a highly reactive compound, and it can react with other compounds, which can lead to undesired results. In addition, it is a synthetic compound, and its effects on the body are not fully understood.
Future Directions
There are several potential future directions for research involving methyltetrazine-OMs (methanesulfonate), 95%. One potential direction is to further investigate its biochemical and physiological effects. This could include studying its effects on various hormones and enzymes, as well as its effects on drug metabolism and absorption. Another potential direction is to investigate its potential applications in the development of new drugs and drug delivery systems. Finally, further research could be conducted to explore the potential of using methyltetrazine-OMs (methanesulfonate), 95% for other uses, such as in the synthesis of polymers, pharmaceuticals, and biopharmaceuticals.
Synthesis Methods
Methyltetrazine-OMs (methanesulfonate), 95% is synthesized through a process known as “alkylation”. In this process, an alkyl group is added to a compound, usually a heterocyclic compound. This alkylation process is usually done by reacting a methyl group with an anion, such as a halide or a sulfonate. In the case of methyltetrazine-OMs (methanesulfonate), 95%, the methyl group is reacted with a sulfonate anion. The resulting compound is a highly reactive, soluble compound that can be used in various scientific applications.
properties
IUPAC Name |
2-(6-methyl-1,2,4,5-tetrazin-3-yl)ethyl methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O3S/c1-5-7-9-6(10-8-5)3-4-13-14(2,11)12/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOGORKMXHXKDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)CCOS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Methyl-1,2,4,5-tetrazin-3-yl)ethyl methanesulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N'-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]thiourea, 98%, (99% ee)](/img/structure/B6318858.png)






![t-Butyl 3-thia-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6318899.png)
![[S(R)]-N-[(R)-[2-(diphenylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6318914.png)
![(11aR)-3,7-Bis([1,1':3',1''-terphenyl]-5'-yl)-10,11,12,13-tetrahydro-5-hydroxy-5-oxide-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin, 98% (99% ee)](/img/structure/B6318924.png)

![(3aR,8aS)-2[2-(Diphenylphosphanyl)phenyl]-3a,8a-dihydroindane[1,2-d]oxazole](/img/structure/B6318939.png)